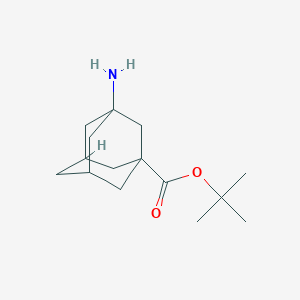
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine hydrochloride with succinic anhydride can lead to the formation of the triazole ring, followed by bromination to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
化学反応の分析
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole compound.
科学的研究の応用
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
作用機序
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and bromine substituents can enhance binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole core but differ in the substitution pattern.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with different substituents.
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both an amino group and a bromine atom on the triazole ring, which can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives .
特性
分子式 |
C5H7BrN4O2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC名 |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H7BrN4O2/c6-4-8-5(7)9-10(4)2-1-3(11)12/h1-2H2,(H2,7,9)(H,11,12) |
InChIキー |
GECPQDDZJSBNIU-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=NC(=N1)N)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


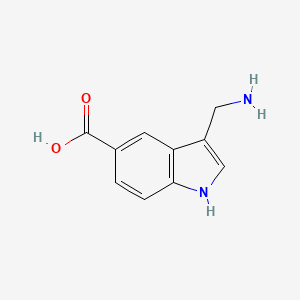
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
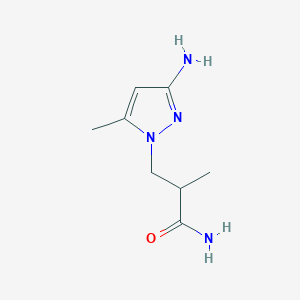
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
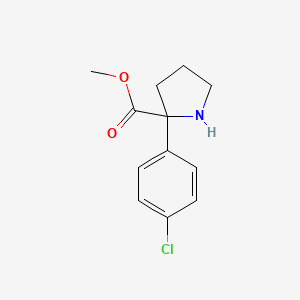
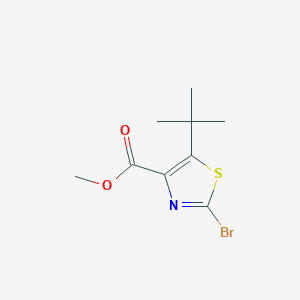
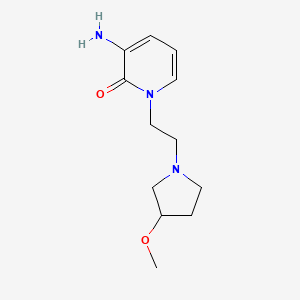
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13323001.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
